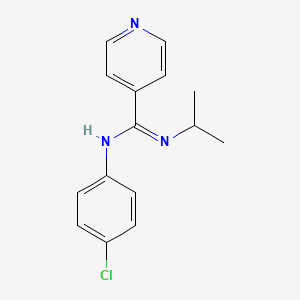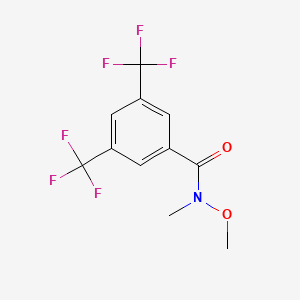
1,1-Cyclopropanedimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Cyclopropanedimethanamine (1,1-CDMA) is an organic compound that is widely used in scientific research. It is an amine derivative of cyclopropane and is a colorless, volatile liquid with a strong odor. 1,1-CDMA is a versatile compound that can be used in a variety of chemical reactions and has a wide range of applications in the laboratory. In
Scientific Research Applications
Ethylene Inhibition and Plant Growth Regulation
Research on 1-methylcyclopropene (1-MCP), a cyclopropane derivative, highlights its role as an ethylene inhibitor, offering insights into plant growth regulation and the prolongation of postharvest storage of fruits, vegetables, and floriculture crops. Effective at low concentrations, 1-MCP's ability to inhibit ethylene effects across a broad range of plant species underscores the potential utility of cyclopropane derivatives in agricultural and horticultural applications (Blankenship & Dole, 2003).
Pharmaceutical Applications
The synthesis and structure-activity relationships of cyclopropane-containing analogs have been explored for their pharmacological potential. The incorporation of a cyclopropane fragment into molecules has shown to enhance metabolic stability and therapeutic action, suggesting the potential of 1,1-Cyclopropanedimethanamine in drug development (Novakov et al., 2018).
Novel Material Synthesis
Cyclopropanation reactions, involving the addition of a cyclopropane ring to other molecules, have significant implications in material science and organic synthesis. This methodology is crucial for the development of new materials with potential applications ranging from pharmaceuticals to advanced materials (Kamimura, 2014).
Controlled Release Systems
The development of controlled release systems for active compounds like 1-MCP demonstrates the versatility of cyclopropane derivatives in enhancing the safety and quality of fresh produce. These systems are designed to stabilize and control the release of gaseous compounds, underscoring the potential of cyclopropane derivatives in food science and technology (Chen et al., 2020).
Chemical Synthesis and Organic Chemistry
Cyclopropane derivatives have been a focus in organic chemistry for their unique reactivity and application in the synthesis of complex molecules. The study of oxyfunctionalization of CH2-groups activated by adjacent three-membered rings, for instance, provides valuable methodologies for the synthesis of carbonylcyclopropanes, important intermediates in organic synthesis (Sedenkova et al., 2018).
properties
IUPAC Name |
[1-(aminomethyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-5(4-7)1-2-5/h1-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUVWQLCGKEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclopropanedimethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)


![2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2394804.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2394807.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2394808.png)
![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)

![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394811.png)


![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)